

A Comparative NMR Spectral Analysis of Ethyl 2bromopropionate and its d3 Analog

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Compound of Interest

Compound Name: Ethyl 2-bromopropionate-d3

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This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectra of Ethyl 2-bromopropionate and its deuterated analog, Ethyl 2-bromo-d3-propionate. This analysis is crucial for researchers in drug development and organic synthesis, where isotopic labeling is a common technique for mechanistic studies and metabolic tracking.

Data Presentation: 1H and 13C NMR Spectral Data

The following table summarizes the experimental 1H and predicted 13C NMR chemical shifts for Ethyl 2-bromopropionate, alongside the predicted shifts for its d3 analog. The predictions for the deuterated compound are based on the known isotope effects of deuterium, which typically cause a small upfield shift (lower ppm value) for the directly attached carbon and any coupled protons.



Compound	Assignment	1H NMR (ppm)	13C NMR (ppm)
Ethyl 2- bromopropionate	CH3CHBr	1.84 (d)	21.5
CH3CH2O	1.32 (t)	14.0	
CH3CH2O	4.25 (q)	62.0	_
CH3CHBr	4.38 (q)	40.0	_
C=O	-	170.0	_
Ethyl 2-bromo-d3- propionate	CD3CHBr	-	~21.0 (m)
CH3CH2O	1.32 (t)	14.0	
CH3CH2O	4.25 (q)	62.0	_
CD3CHBr	4.37 (septet)	~39.8	_
C=O	-	170.0	_

d - doublet, t - triplet, q - quartet, m - multiplet, septet - septet

Experimental Protocols

NMR Sample Preparation:

- Approximately 10-20 mg of the analyte (Ethyl 2-bromopropionate or its d3 analog) was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl3).
- The solution was transferred to a 5 mm NMR tube.
- The sample was vortexed to ensure homogeneity.

NMR Data Acquisition:

- Instrumentation: A standard 300 MHz or 500 MHz NMR spectrometer.
- 1H NMR:







• Pulse Program: Standard single-pulse experiment.

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: -2 to 12 ppm

• 13C NMR:

Pulse Program: Proton-decoupled single-pulse experiment.

Number of Scans: 1024

Relaxation Delay: 2.0 s

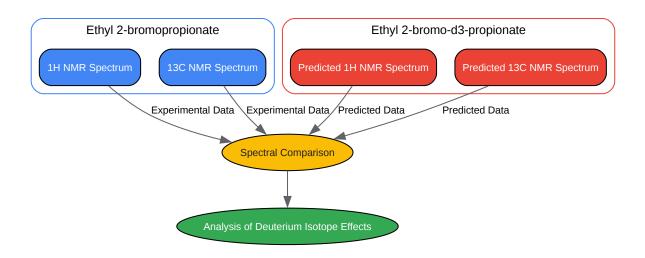
Spectral Width: -10 to 220 ppm

• Referencing: The chemical shifts were referenced to the residual solvent peak of CDCl3 (δ = 7.26 ppm for 1H and δ = 77.16 ppm for 13C).

Visualization of Spectral Comparison Logic

The following diagram illustrates the logical workflow for comparing the NMR spectra of Ethyl 2-bromopropionate and its d3 analog.





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Caption: Workflow for NMR spectral comparison.

Analysis of Deuterium Isotope Effects:

The primary differences in the NMR spectra arise from the substitution of the methyl protons with deuterium in the d3 analog.

- 1H NMR: The doublet corresponding to the CH3 protons at ~1.84 ppm in the unlabeled compound is absent in the d3 analog. The quartet of the adjacent methine proton (CHBr) at ~4.38 ppm simplifies to a septet in the deuterated compound due to coupling with the three deuterium atoms (spin I=1), and experiences a slight upfield shift. The signals for the ethyl ester group remain unchanged.
- 13C NMR: The carbon signal of the deuterated methyl group (CD3) is expected to appear as
 a multiplet due to C-D coupling and be shifted slightly upfield compared to the unlabeled
 compound. The adjacent methine carbon (CHBr) will also experience a small upfield shift.
 The chemical shifts of the ethyl ester carbons are not significantly affected.
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